molecular formula C14H12Br2 B8299775 2,2'-Dibromo-1,2-diphenylethane

2,2'-Dibromo-1,2-diphenylethane

Cat. No.: B8299775
M. Wt: 340.05 g/mol
InChI Key: JJFRVCBLRIZQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dibromo-1,2-diphenylethane is a useful research compound. Its molecular formula is C14H12Br2 and its molecular weight is 340.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

IUPAC Name

1-bromo-2-(1-bromo-2-phenylethyl)benzene

InChI

InChI=1S/C14H12Br2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

JJFRVCBLRIZQIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 g (0.8 mol) of 2-bromobenzylbromide and 800 ml of dry THF were placed in a 2 L round bottom flask equipped with mechanical stirrer. Keeping this mixture at 20° C., 9.8 g of Mg (0.4 mol) was added in small portions. The reaction was started with a trace of iodine and stirred for 20 h. Workup was done by decanting the organic layer from the salts and washing the salts with 4 portions of 50 ml THF. The organic layers were combined and concentrated in vacuo. The resulting solid was dissolved in 400 ml dichloromethane and washed with 400 ml 5% HCl and twice with 200 ml water. The organic layer was separated from the aqueous layer, dried with MgSO4, and concentrated in vacuo. Crystallization was done from ethanol. The product was isolated as white crystals (52 g). The remaining supernatant liquor was distilled to remove the starting material and by-products. The distilled product was crystallized from pentane and afforded an additional 12.6 g of product. Total product 64.6 g. Yield 48%.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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